molecular formula C11H14BrNO2 B11850509 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide

Cat. No.: B11850509
M. Wt: 272.14 g/mol
InChI Key: AWGIHTVRSZAEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Nomenclature

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide (CAS 3382-18-1) is systematically named according to International Union of Pure and Applied Chemistry guidelines as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide. Its molecular formula is $$ \text{C}{11}\text{H}{14}\text{BrNO}2 $$, with a molecular weight of 272.14 g/mol. The compound’s structure consists of a benzene ring fused to a partially saturated pyridine ring, with methoxy (-OCH$$3$$) groups at positions 6 and 7 (Figure 1).

Table 1: Physical and Chemical Properties

Property Value
Melting Point 39–40°C
Boiling Point 155–161°C at 1 mmHg
Density 1.13 ± 0.1 g/cm³
Refractive Index 1.5930
pK$$_a$$ 5.79 ± 0.20
Solubility Soluble in ethanol, acetone, acids

Synonyms include dehydroheliamine hydrobromide, 3,4-dihydro-6,7-dimethoxyisoquinoline hydrobromide, and NSC 216069. The hydrobromide salt form improves stability and crystallinity, facilitating its use in synthetic applications.

Historical Context of Isoquinoline Derivatives in Organic Chemistry

Isoquinoline derivatives have been studied since the 19th century, beginning with the isolation of isoquinoline from coal tar in 1885. Early synthetic methods, such as the Pomeranz–Fritsch reaction, enabled the production of isoquinoline scaffolds, while the Bischler–Napieralski reaction became pivotal for generating 3,4-dihydroisoquinoline intermediates. These advances laid the groundwork for derivatives like 6,7-dimethoxy-3,4-dihydroisoquinoline hydrobromide, which emerged as a key intermediate in mid-20th-century pharmaceutical research.

The compound’s development parallels the discovery of tetrabenazine, first synthesized in the 1950s as a monoamine-depleting agent. Its structural similarity to natural alkaloids, such as papaverine, underscores the interplay between natural product chemistry and synthetic drug design.

Significance of Methoxy Substitutions in Bioactive Compounds

Methoxy groups profoundly influence the electronic and steric properties of aromatic compounds. In 6,7-dimethoxy-3,4-dihydroisoquinoline hydrobromide, the electron-donating methoxy substituents enhance resonance stabilization and modulate intermolecular interactions. For example, methoxy groups at the para position (relative to the nitrogen atom) increase electron density on the aromatic ring, facilitating electrophilic substitutions and hydrogen bonding with biological targets.

Experimental studies on related compounds demonstrate that methoxy substitutions alter activation barriers in redox reactions. In seleninate antioxidants, para-methoxy groups reduce oxidation barriers by 3–5 kcal/mol compared to ortho substitutions, which introduce steric hindrance. These findings suggest that the 6,7-dimethoxy configuration optimizes the compound’s reactivity for synthetic transformations, such as its conversion to tetrabenazine via reductive amination.

Furthermore, methoxy groups improve lipid solubility, enhancing blood-brain barrier penetration in neuroactive derivatives. This property is critical for tetrabenazine’s efficacy in modulating central dopamine levels.

Figure 1: Molecular Structure $$ \text{Chemical structure of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrobromide, highlighting methoxy groups (red) and hydrobromide counterion (blue).} $$

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

6,7-dimethoxy-3,4-dihydroisoquinoline;hydrobromide

InChI

InChI=1S/C11H13NO2.BrH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H

InChI Key

AWGIHTVRSZAEAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NCCC2=C1)OC.Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process begins with 3,4-dimethoxy phenethylamine and ethyl formate undergoing formylation at reflux (6 hours) to generate an intermediate imine. Subsequent treatment with oxalyl chloride at 10–20°C forms a reactive acyl chloride, followed by phosphotungstic acid-catalyzed cyclization. Methanol is then introduced to hydrolyze byproducts, yielding the hydrochloride salt after crystallization.

Key advantages include:

  • Yield : 80% (87.1 g from 86.6 g starting amine).

  • Purity : >99.0% with single impurities ≤0.15%.

  • Catalyst Efficiency : Phosphotungstic acid outperforms FeCl₃, reducing side reactions and improving color stability.

Comparative Analysis of Catalysts

A catalyst screening (Table 1) reveals phosphotungstic acid’s superiority in maintaining reaction clarity and product purity. FeCl₃, while effective, necessitates column purification, adding complexity.

Table 1: Catalyst Performance in One-Pot Synthesis

CatalystPurity (%)Yield (%)Post-Treatment Required
Phosphotungstic acid99.180None
FeCl₃95.278Column chromatography

Cyclization Strategies via Friedel-Crafts Acylation

WO2011082700A1 describes a cyclization route for structurally analogous dihydroisoquinolines, offering insights adaptable to hydrobromide synthesis.

Reaction Pathway

A Friedel-Crafts acylation between 3-(4-trifluoromethylphenyl)propionyl chloride and a phenethylamide precursor forms an intermediate amide. Cyclization under acidic conditions (AlCl₃, dichloromethane, 20°C to reflux) yields the dihydroisoquinoline core.

Performance Metrics

  • Yield : >98% purity with near-quantitative conversion.

  • Solvent Flexibility : Compatible with chlorinated (dichloromethane) or nitrated solvents (nitromethane).

This method’s scalability is limited by AlCl₃’s moisture sensitivity, necessitating anhydrous conditions.

ParameterValue
CatalystPd (0.008 equiv)
SolventDichloromethane
Temperature2.5°C (15 hours)
Yield94%

This method’s complexity and cost render it less practical for bulk synthesis but valuable for specialized derivatives.

Hydrobromide Salt Formation: Inferred Protocol

While sources focus on hydrochloride salts, hydrobromide formation likely follows analogous steps:

  • Free Base Generation : Isolate 6,7-dimethoxy-3,4-dihydroisoquinoline via neutralization.

  • Acid Quenching : Treat with aqueous HBr (48%) in a polar solvent (e.g., ethanol).

  • Crystallization : Cool to 5–10°C, filter, and dry under vacuum.

Critical Evaluation of Methodologies

One-Pot Synthesis Advantages

  • Operational Simplicity : Eliminates intermediate isolation.

  • Cost-Effectiveness : Low-cost catalysts and solvents (methanol, ethyl formate).

Cyclization Limitations

  • Moisture Sensitivity : AlCl₃ requires stringent anhydrous conditions.

  • Byproduct Formation : Nitrated solvents risk nitro-byproducts .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,4-dihydroisoquinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield tetrahydroisoquinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide is being investigated for its potential therapeutic effects in treating neurological disorders. It serves as an intermediate in the synthesis of drugs targeting conditions such as Huntington's disease and schizophrenia. Research indicates that derivatives of this compound may influence muscle contractility and modulate receptor activities, which could lead to novel treatments for various diseases .

Biological Activity Studies
Studies have shown that this compound exhibits biological activities such as anti-inflammatory effects. For instance, it has been reported to reduce calcium-dependent contractions in smooth muscle tissues by modulating muscarinic acetylcholine receptors and serotonin receptors . This suggests its potential utility in developing medications aimed at managing muscle-related disorders.

Antioxidant Research

The compound is also explored for its antioxidant properties. Antioxidants play a crucial role in reducing oxidative stress within cells, which is linked to various health issues including aging and chronic diseases. Research indicates that 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide can be incorporated into health supplements and cosmetic formulations aimed at enhancing cellular health and combating oxidative damage .

Analytical Chemistry

In analytical chemistry, 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide serves as a standard for quantifying similar isoquinoline derivatives in complex mixtures. Its unique chemical properties allow researchers to utilize it in various analytical methods for detecting and measuring compounds within biological and environmental samples .

Natural Product Synthesis

This compound is utilized as an intermediate in the synthesis of other natural products. The ability to derive new compounds from 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide facilitates the exploration of new molecules with potential medicinal properties. This aspect is particularly significant in drug discovery processes where novel compounds are sought for therapeutic use .

Summary Table of Applications

Application AreaDescription
Pharmaceutical Development Investigated for treating neurological disorders; key intermediate for Huntington's disease drugs.
Antioxidant Research Explored for antioxidant properties; potential use in health supplements and cosmetics.
Analytical Chemistry Serves as a standard for quantification of isoquinoline derivatives in complex mixtures.
Natural Product Synthesis Used as an intermediate to create new compounds with possible medicinal properties.

Case Studies

  • Neurological Disorders : A study focused on the effects of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (a derivative) demonstrated its ability to modulate smooth muscle activity through receptor interactions, suggesting potential applications in treating conditions like Huntington's disease .
  • Oxidative Stress Reduction : Research on the antioxidant properties of similar compounds has shown their effectiveness in reducing oxidative stress markers in vitro, indicating their potential for health supplement formulations aimed at cellular protection .
  • Synthetic Pathways : A recent patent outlines a simplified method for synthesizing 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide with high yield and purity, enhancing its availability for research and industrial applications .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Photophysical Properties

The compound exhibits dual emission centers in protic solvents due to protonation equilibria, a feature absent in non-methoxy-substituted analogs. For example, in methanol, it shows solvated neutral and protonated forms with distinct fluorescence lifetimes .

Table 2: Solvent-Dependent Photophysical Behavior

Compound Solvent Emission Centers Fluorescence Lifetime (ps) Reference
6,7-Dimethoxy derivative Methanol Neutral + Protonated 200–500
Simple dihydroisoquinoline Non-protic Single <100 N/A

Pharmacological Activity

Derivatives like SC-3123 (a hydrobromide salt) exhibit hypotensive activity, targeting the respiratory system . Comparatively, 1-cyano-1,2,3,4-tetrahydroisoquinoline derivatives show cytotoxicity against cancer cells, highlighting structural modulation for diverse bioactivities .

Table 3: Pharmacological Profiles

Compound Bioactivity Target/Application Reference
SC-3123 Hypotensive Respiratory system
1-Cyano-THIQ derivatives Cytotoxicity (anti-cancer) H2O2 scavenging
Evodiamine analogs Anti-H2O2 activity Neuroprotection

Physicochemical Properties

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide has a molecular weight of 227.69 g/mol (hydrochloride form) and a melting point of 198–202°C . Its deuterated analog (C₁₁H₇D₆NO₂·HCl) is used in regulatory-compliant drug synthesis .

Table 5: Molecular and Regulatory Data

Property 6,7-Dimethoxy Hydrobromide 6,7-Dimethoxy Hydrochloride Deuterated Analog
CAS Number 3382-18-1 20232-39-7 1783808-87-6
Molecular Weight 227.69 g/mol 227.69 g/mol 233.8 g/mol
Application Alkaloid synthesis Analytical standards ANDA compliance
Reference

Biological Activity

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide is a significant compound in medicinal chemistry, primarily recognized as an intermediate in the synthesis of tetrabenazine, a drug used for treating Huntington's disease and other movement disorders. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H13BrN2O2
  • Molecular Weight : 227.14 g/mol
  • Physical Form : Pale yellow solid
  • Melting Point : 198–202 °C
  • Solubility : Soluble in methanol and dimethyl sulfoxide

Role in Pharmacology

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide is primarily noted for its role as an intermediate in the synthesis of tetrabenazine. Tetrabenazine functions as a vesicular monoamine transporter (VMAT) inhibitor, which modulates neurotransmitter levels in the brain. This modulation is crucial for alleviating symptoms associated with movement disorders such as chorea from Huntington's disease.

The compound's biological activity is linked to its structural properties that influence neurotransmitter dynamics. It has been suggested that derivatives of this compound may exhibit similar pharmacological effects due to their structural similarities to other bioactive compounds.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaNotable Features
TetrabenazineC19H27BrN2O2Approved drug for Huntington's disease; VMAT inhibitor
6-Methoxy-3,4-dihydroisoquinolineC10H13NORelated structure; potential biological activity
1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinolineC12H15NO2Similar methoxy substitutions; potential for neuroactivity
6-Hydroxy-3,4-dihydroisoquinolineC11H13NOHydroxyl substitution alters biological activity

Case Studies and Research Findings

Recent studies have investigated various derivatives of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide. Notably:

  • Smooth Muscle Activity : A derivative known as 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) was studied for its effects on smooth muscle contractility. The study demonstrated that DIQ reduced the strength of Ca2+^{2+}-dependent contractions in smooth muscle tissues by enhancing cytosolic Ca2+^{2+} levels through voltage-gated L-type Ca2+^{2+} channels. Immunohistochemical tests indicated a significant reduction (47%) in serotonin receptor activity (5-HT2A and 5-HT2B) in treated smooth muscle cells .
    • Key Findings :
      • Concentration range for significant effects: 25 to 100 µM.
      • Maximal effect observed at 50 µM.
      • Reduction in contractile response when co-administered with serotonin.
  • Synthesis and Purity : The compound can be synthesized using a one-pot method that yields high-purity products (>99%) with minimal impurities (<0.15%). This method not only simplifies production but also enhances yield and safety during synthesis .

Q & A

Q. What are the common synthetic routes for preparing 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide, and what key reaction conditions influence yield?

The compound is synthesized via catalytic enantioselective alkynylation using Cu(I) catalysts and chiral ligands (e.g., (R,Ra)-N-pinap). Key conditions include stoichiometric ratios of terminal alkynes and benzaldehyde, reaction temperature (often ambient to 60°C), and solvent polarity optimization. Yield improvements are achieved by controlling moisture levels and using anhydrous solvents to prevent side reactions .

Q. Which spectroscopic methods are most effective for characterizing the structural purity of 6,7-Dimethoxy-3,4-dihydroisoquinoline derivatives?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Liquid Chromatography-Mass Spectrometry (LC-MS) detects impurities, and X-ray crystallography resolves stereochemical ambiguities. Deuterated analogs require isotopic purity checks via deuterium NMR .

Q. What are the recommended handling and storage protocols to prevent degradation of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrobromide?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to humidity, as hygroscopic properties may lead to hydrolysis. Use gloveboxes for moisture-sensitive reactions and prioritize fume hoods for handling powdered forms due to respiratory hazards .

Advanced Research Questions

Q. How can researchers optimize catalytic enantioselective alkynylation to achieve >95% enantiomeric excess (ee) in tetrahydroisoquinoline alkaloid synthesis?

Optimize ligand-to-metal ratios (e.g., CuBr/(R,Ra)-N-pinap at 1:1.2), use chiral auxiliaries, and employ low-temperature (-20°C) conditions to suppress racemization. Kinetic resolution via asymmetric catalysis and continuous monitoring with chiral HPLC are critical for maintaining high ee .

Q. What strategies resolve contradictions in enantioselectivity outcomes during scale-up of asymmetric syntheses like (S)-(−)-trolline and (R)-(+)-oleracein E?

Address batch variability by standardizing substrate purity (>99%) and ensuring consistent catalyst activation. Use Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, gas atmosphere). Contradictions in ee may arise from trace metal contaminants, requiring rigorous solvent distillation .

Q. What methodological considerations are critical when incorporating deuterated methoxy groups into 6,7-Dimethoxy-3,4-dihydroisoquinoline for pharmacokinetic studies?

Use CD₃OD in methylation steps under acid catalysis (e.g., HCl/MeOH) to ensure >98% deuterium incorporation. Monitor isotopic scrambling via LC-MS and validate deuteration sites using ²H-NMR. Purify intermediates via recrystallization to remove non-deuterated byproducts .

Q. How does the choice of dehydrating agents impact cyclization efficiency in synthesizing deuterated analogs like deutetrabenazine?

POCl₃ or P₂O₅ enhances cyclization yields (>80%) by promoting imine formation, while milder agents (e.g., MgSO₄) reduce side reactions. Deuterated intermediates require anhydrous conditions to prevent back-exchange with atmospheric moisture .

Q. In tetrabenazine synthesis, how does the reaction of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride with ammonium salts influence purity and yield?

React with 2-acetyl-N,N,N,4-tetramethyl-1-pentanaminium iodide in the presence of K₂CO₃ to minimize quaternary ammonium salt formation. Recrystallize crude product from ethanol/methanol (1:3 v/v) to achieve >99.5% purity. Yield improvements (21% total) are achieved via shorter reaction times and solvent recycling .

Q. What role does 6,7-Dimethoxy-3,4-dihydroisoquinoline play in developing luminescent iridium(III) complexes for optoelectronic devices?

The compound acts as a bis(chelate) ligand in cis-iridium(III) complexes, enabling deep-red emission (λmax ~650 nm) for light-emitting electrochemical cells (LEECs). Coordinate with iridium trichloride hydrate under argon to form stable octahedral complexes with high quantum yields (Φ = 0.45) .

Q. What analytical challenges arise in distinguishing structural isomers of dihydroisoquinoline derivatives, and how can they be resolved?

Isomeric byproducts (e.g., 1-methyl vs. 3-methyl derivatives) are differentiated via NOESY NMR to confirm spatial proximity of substituents. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, while tandem MS/MS fragments identify positional isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.